TMX-4153

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

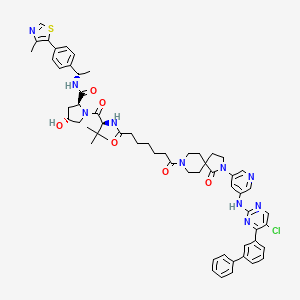

分子式 |

C59H67ClN10O6S |

|---|---|

分子量 |

1079.7 g/mol |

IUPAC 名称 |

(2S,4R)-1-[(2S)-2-[[7-[2-[5-[[5-chloro-4-(3-phenylphenyl)pyrimidin-2-yl]amino]-3-pyridinyl]-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C59H67ClN10O6S/c1-37(39-19-21-41(22-20-39)52-38(2)63-36-77-52)64-54(74)48-31-46(71)35-70(48)55(75)53(58(3,4)5)66-49(72)17-10-7-11-18-50(73)68-26-23-59(24-27-68)25-28-69(56(59)76)45-30-44(32-61-33-45)65-57-62-34-47(60)51(67-57)43-16-12-15-42(29-43)40-13-8-6-9-14-40/h6,8-9,12-16,19-22,29-30,32-34,36-37,46,48,53,71H,7,10-11,17-18,23-28,31,35H2,1-5H3,(H,64,74)(H,66,72)(H,62,65,67)/t37-,46+,48-,53+/m0/s1 |

InChI 键 |

NIQFZCJNEODJTE-CSIWTOAPSA-N |

手性 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)N4CCC5(CC4)CCN(C5=O)C6=CN=CC(=C6)NC7=NC=C(C(=N7)C8=CC=CC(=C8)C9=CC=CC=C9)Cl)O |

规范 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCC5(CC4)CCN(C5=O)C6=CN=CC(=C6)NC7=NC=C(C(=N7)C8=CC=CC(=C8)C9=CC=CC=C9)Cl)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TMX-4153

For Researchers, Scientists, and Drug Development Professionals

TMX-4153 is a novel heterobifunctional molecule engineered for the targeted degradation of Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Mechanism of Action: PROTAC-Mediated Degradation

This compound operates as a Proteolysis Targeting Chimera (PROTAC). Its structure consists of three key components: a ligand that specifically binds to the target protein, PIP4K2C, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4]

The mechanism unfolds through the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to both PIP4K2C and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.[1]

-

Ubiquitination: The formation of this complex facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of PIP4K2C.

-

Proteasomal Degradation: The polyubiquitinated PIP4K2C is then recognized and targeted for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.

-

Catalytic Cycle: After the degradation of PIP4K2C, this compound is released and can engage with another PIP4K2C molecule, thus acting catalytically to induce the degradation of multiple target proteins.

This targeted degradation approach is particularly significant for proteins like PIP4K2C, which have minimal enzymatic activity but play crucial scaffolding roles in cellular processes such as immune modulation and autophagy.[1][5][6]

Signaling Pathway Diagram

Caption: Mechanism of this compound mediated PIP4K2C degradation.

Quantitative Data

The efficacy and selectivity of this compound have been quantified through various in vitro and cellular assays.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (50% Degradation Concentration) | MOLT4 | 24 nM | [1][2] |

| HAP1 | 361 nM | [1][2] | |

| Dₘₐₓ (Maximum Degradation) | MOLT4 | 91% (at 1 µM) | [2] |

| HAP1 | 59% | [1] | |

| Kₔ (Binding Affinity to PIP4K2C) | - | 61 nM | [2] |

| IC₅₀ (VHL Engagement) | - | 16.7 µM | [1] |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are described below.

This protocol is used to quantify the reduction in PIP4K2C protein levels following treatment with this compound.

1. Cell Culture and Treatment:

-

MOLT4 or HAP1 cells are cultured in appropriate media and conditions.

-

Cells are seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 0.01 µM to 5 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 to 24 hours).

2. Cell Lysis:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

3. Protein Quantification:

-

The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

4. SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for PIP4K2C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to normalize for protein loading.

5. Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The intensity of the bands is quantified using densitometry software. The level of PIP4K2C is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

This experiment is performed to assess the selectivity of this compound for PIP4K2C across the entire proteome.

1. Sample Preparation:

-

MOLT4 cells are treated with this compound (e.g., at 1 µM for 5 hours) or a vehicle control.

-

Cells are lysed, and proteins are extracted and quantified.

2. Protein Digestion and Peptide Labeling:

-

Proteins are digested into peptides using an enzyme such as trypsin.

-

Peptides from each sample can be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

The mass spectrometer identifies and quantifies the relative abundance of thousands of proteins in each sample.

4. Data Analysis:

-

The proteomic data is analyzed to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control. The high selectivity of this compound is confirmed if only PIP4K2C levels are significantly reduced.[1]

Experimental Workflow Diagram

Caption: Workflow for key experiments in this compound characterization.

References

- 1. Targeting the Dark Lipid Kinase PIP4K2C with a Potent and Selective Binder and Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. biocat.com [biocat.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the Dark Lipid Kinase PIP4K2C with a Potent and Selective Binder and Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of TMX-4153: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of TMX-4153, a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative parameters defining the in vitro activity and selectivity of this compound.

Table 1: Cellular Degradation Activity of this compound

| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Incubation Time (h) | Assay |

| MOLT4 | PIP4K2C | 24 | 91 | 6 | Western Blot |

| HAP1 | PIP4K2C | 361 | 59 | 6 | Western Blot |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.

Table 2: Binding Affinity and Target Engagement of this compound

| Target/Component | Kd (nM) | IC₅₀ (µM) | Assay |

| PIP4K2C | 61 | - | Not Specified |

| VHL | - | 16.7 | Cellular VHL Engagement Assay |

Kd: Dissociation constant. IC₅₀: Half-maximal inhibitory concentration.

Table 3: Selectivity Profile of this compound

| Assay Type | Concentration (µM) | Key Finding |

| KINOMEscan | 1 | Exclusive selectivity for PIP4K2C against a panel of over 468 kinases. |

| Quantitative Proteomics (MOLT4 cells) | 1 | Exclusive proteome-wide degradation selectivity for PIP4K2C. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific laboratory conditions.

Western Blot for PIP4K2C Degradation

This protocol is used to determine the extent of PIP4K2C degradation in cells treated with this compound.

Materials:

-

Cell lines (e.g., MOLT4, HAP1)

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PIP4K2C, anti-loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.01, 0.05, 0.1, 0.5, 1 µM) or DMSO for the desired time (e.g., 6 hours).[1]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against PIP4K2C overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the percentage of degradation relative to the vehicle control.

KINOMEscan Profiling

This competition binding assay is used to assess the selectivity of this compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified by qPCR of the DNA tag. A reduced signal indicates that the test compound is binding to the kinase.

General Procedure:

-

A panel of DNA-tagged kinases is used.

-

This compound is incubated with the kinases in the presence of the immobilized ligand.

-

The amount of kinase bound to the immobilized ligand is measured using qPCR.

-

Results are typically reported as percent of DMSO control, where a lower percentage indicates stronger binding.

Quantitative Proteomics

This method provides an unbiased, global assessment of protein degradation to confirm the selectivity of this compound.

General Workflow:

-

Sample Preparation:

-

Treat cells (e.g., MOLT4) with this compound (e.g., 1 µM) and a vehicle control for a specified time (e.g., 5 hours).[2]

-

Lyse the cells and digest the proteins into peptides.

-

Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

-

-

LC-MS/MS Analysis:

-

Separate the labeled peptides by liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry to identify and quantify the corresponding proteins.

-

-

Data Analysis:

-

Analyze the data to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control.

-

Cellular VHL Engagement Assay (e.g., NanoBRET™)

This assay is used to confirm that this compound engages the VHL E3 ligase in a cellular context.

Principle: The NanoBRET™ assay is a proximity-based method that measures the engagement of a test compound with a target protein in live cells. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (VHL) and a fluorescently labeled tracer that binds to the same target. A compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

General Procedure:

-

Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing a VHL-NanoLuc® fusion protein.

-

Assay Setup: Plate the transfected cells in a 96-well plate.

-

Compound and Tracer Addition: Add the fluorescent VHL tracer to the cells, followed by the addition of this compound at various concentrations.

-

Signal Detection: After incubation, add the NanoLuc® substrate and measure the BRET signal using a luminometer equipped with appropriate filters.

-

Data Analysis: Calculate the IC₅₀ value from the dose-response curve to determine the concentration of this compound required to displace 50% of the tracer.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism and characterization.

References

In-depth Technical Guide: In Vitro Characterization of TMX-4153, a Selective PIP4K2C PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preliminary in vitro data on TMX-4153, a selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Phosphatidylinositol-5-Phosphate 4-Kinase Type II Gamma (PIP4K2C). The information presented is based on currently accessible data sheets and aims to inform researchers and professionals in drug development about the characteristics of this compound.

Core Compound Information

This compound is identified as a selective degrader of PIP4K2C and is categorized under the PI3K/Akt/mTOR signaling pathway.[1] As a PROTAC, it is designed to induce the degradation of its target protein.[1]

Quantitative In Vitro Data

The following tables summarize the quantitative data available for this compound's in vitro activity.

Table 1: In Vitro Degradation Activity of this compound [1]

| Cell Line | DC50 (nM) |

| MOLT4 | 24 |

| HAP1 | 361 |

Table 2: Maximum Degradation and Binding Affinity of this compound [1]

| Parameter | Value | Target/Ligand |

| Dmax (in MOLT4 cells) | 91% at 1 µM | PIP4K2C |

| Kd | 61 nM | VHL |

Experimental Protocols

Based on the available information, the key in vitro experiment performed to characterize this compound is Western Blot analysis to determine protein degradation.

Western Blot Analysis for PIP4K2C Degradation [1]

-

Cell Line: MOLT4 cells.

-

Compound Concentrations: 0.01, 0.05, 0.1, 0.5, 1 µM of this compound.

-

Incubation Time: 6 hours.

-

Methodology:

-

MOLT4 cells were treated with the specified concentrations of this compound for 6 hours.

-

Following treatment, cell lysates were prepared.

-

Protein concentrations in the lysates were determined.

-

Equal amounts of protein from each sample were separated by SDS-PAGE.

-

The separated proteins were transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane was blocked to prevent non-specific antibody binding.

-

The membrane was incubated with a primary antibody specific for PIP4K2C.

-

A loading control antibody (e.g., anti-β-actin or anti-GAPDH) was used to ensure equal protein loading across lanes.

-

The membrane was then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate was added to visualize the protein bands.

-

The intensity of the bands corresponding to PIP4K2C was quantified and normalized to the loading control to determine the extent of degradation at each concentration.

-

Visualizations

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the proposed signaling pathway of this compound and its mechanism of action as a PROTAC.

Caption: this compound facilitates the degradation of PIP4K2C via the proteasome system.

References

TMX-4153: A Technical Guide to Target Identification and Validation of a Selective PIP4K2C Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of TMX-4153, a potent and selective bivalent degrader of Phosphatidylinositol-4-Phosphate 5-Kinase Type II Gamma (PIP4K2C). This compound leverages Proteolysis-Targeting Chimera (PROTAC) technology to induce the degradation of PIP4K2C, a lipid kinase implicated in various cellular processes. This document details the experimental methodologies, quantitative data, and underlying signaling pathways crucial for understanding the mechanism of action of this compound.

Executive Summary

This compound is a PROTAC that functions by inducing proximity between PIP4K2C and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of PIP4K2C.[1][2] This degrader was developed from the highly potent and selective PIP4K2C binder, TMX-4102.[2] Extensive preclinical studies have demonstrated the high selectivity and cell-type-dependent degradation profile of this compound, establishing it as a valuable tool for investigating the therapeutic potential of PIP4K2C knockdown.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related compounds from various biochemical and cellular assays.

Table 1: Biochemical Binding Affinity and Cellular Engagement

| Compound | Target | Assay Type | Kd (nM) | Cellular Engagement IC50 (µM) |

| TMX-3175 | PIP4K2C | KDELECT | 64 | Not Reported |

| This compound | PIP4K2C | Not Specified | 42 | Not Reported |

| QXG-4004 | PIP4K2C | Not Specified | 61 | Not Reported |

| This compound | VHL | Cellular VHL Engagement | Not Applicable | 16.7 |

Table 2: Cellular Degradation Potency and Selectivity

| Compound | Cell Line | DC50 (nM) | Dmax (%) | KINOMEscan Selectivity (at 1 µM) | Proteome-wide Selectivity (at 1 µM, 5h) |

| This compound | MOLT4 | 24 | Not Reported | Exclusive for PIP4K2C | Exclusive for PIP4K2C |

| This compound | HAP1 | 361 | 59 | Not Reported | Not Reported |

| QXG-4004 | MOLT4 | 105 | Not Reported | Not Reported | Not Reported |

| This compound-neg | MOLT4 | No degradation | Not Applicable | Not Reported | No degradation of PIP4K2C |

Signaling and Mechanistic Pathways

The mechanism of action of this compound is centered on the induced degradation of its target protein, PIP4K2C, through the ubiquitin-proteasome system.

References

In-Depth Technical Guide: Solubility and Stability Testing of TMX-4153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the solubility and stability of TMX-4153, a selective PIP4K2C PROTAC (Proteolysis Targeting Chimera) degrader. Given the unique structural and physicochemical properties of PROTAC molecules, this guide incorporates both established pharmaceutical testing guidelines and specific considerations relevant to this emerging therapeutic modality.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the degradation of Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C). It achieves this by simultaneously binding to PIP4K2C and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of PIP4K2C. The degradation of PIP4K2C has implications for immune modulation, making this compound a compound of interest for further investigation.

Due to their high molecular weight and often lipophilic nature, PROTACs like this compound can present challenges in terms of solubility and stability, which are critical attributes for drug development.

Solubility Characterization of this compound

A thorough understanding of the solubility of this compound is fundamental for its formulation development, ensuring adequate bioavailability and consistent performance in biological assays.

Equilibrium Solubility

Equilibrium solubility is a critical parameter that defines the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, at equilibrium.

Data Presentation:

| Solvent System | Solubility (mg/mL) | Molar Equivalent (mM) | Observations |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | 2.5 | 2.32 | Clear solution, requires ultrasonic treatment[1] |

| 10% DMSO / 90% Corn Oil | 2.5 | 2.32 | Clear solution, requires ultrasonic treatment[1] |

| DMSO | 100 | 92.61 | Requires ultrasonic treatment[2] |

| Hypothetical Data for Biorelevant Media | |||

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 0.5 | 0.46 | Illustrative Value |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 1.5 | 1.39 | Illustrative Value |

Note: Data in italics is illustrative and based on the general behavior of PROTACs in biorelevant media, which can show enhanced solubility in the presence of bile salts and phospholipids.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining equilibrium solubility.

-

Preparation: Prepare saturated solutions by adding an excess of this compound to the selected solvent systems in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to equilibrium should be established in preliminary experiments by sampling at various time points until the concentration plateaus.

-

Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation at a high speed, followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).

-

Data Reporting: Express the solubility in mg/mL and mM.

pH-Solubility Profile

Determining the solubility of this compound across a physiologically relevant pH range is crucial, as it influences absorption and distribution in vivo.

Experimental Protocol: Potentiometric Titration or Shake-Flask Method

-

Buffer Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2 to 7.4).

-

Solubility Determination: Employ the shake-flask method for each pH buffer.

-

Data Analysis: Plot the logarithm of the solubility against the pH to generate the pH-solubility profile.

Stability Assessment of this compound

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Solid-State and Solution Stability

Data Presentation: Recommended Storage Conditions

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Experimental Protocol: Long-Term and Accelerated Stability Studies (ICH Q1A)

-

Sample Preparation: Store aliquots of this compound (as a solid and in relevant solvents) in controlled environment chambers under long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.

-

Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analysis: Analyze the samples for purity, potency, and the presence of degradation products using a validated stability-indicating HPLC method. Physical properties should also be monitored.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.

Data Presentation: Illustrative Forced Degradation Results

| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 15% | Hydrolysis of amide bonds in the linker |

| Base Hydrolysis (0.1 M NaOH, 60°C) | 25% | Hydrolysis of ester or amide linkages |

| Oxidation (3% H₂O₂, RT) | 10% | Oxidation of susceptible moieties |

| Thermal (80°C) | 5% | Minor degradation |

| Photostability (ICH Q1B) | <2% | Negligible degradation |

Note: Data is illustrative and represents typical outcomes of forced degradation studies.

Experimental Protocol: Forced Degradation

-

Acid and Base Hydrolysis: Expose this compound in solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60°C).

-

Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

-

Photostability: Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][3]

-

Analysis: Analyze the stressed samples by HPLC-MS to separate and identify the degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method is sufficiently challenged.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: A generalized workflow for the solubility and stability assessment of this compound.

Mechanism of Action of this compound

Caption: Schematic of this compound-mediated degradation of PIP4K2C via VHL E3 ligase recruitment.

PIP4K2C Signaling Pathway Context

Caption: Simplified signaling context of PIP4K2C degradation by this compound in immune cells.[4][5][6][7]

Conclusion

The comprehensive solubility and stability testing of this compound, as outlined in this guide, is essential for its advancement as a potential therapeutic agent. The methodologies described, from fundamental equilibrium solubility to detailed forced degradation studies, provide a robust framework for characterizing this PROTAC molecule. Adherence to these protocols will ensure the generation of high-quality data to support formulation development, define appropriate storage conditions, and meet regulatory expectations. The unique characteristics of PROTACs necessitate a thorough and tailored approach to their analytical development.

References

- 1. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. Deletion of the gene Pip4k2c, a novel phosphatidylinositol kinase, results in hyperactivation of the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. Metabolic protein linked to cancer and autoimmunity | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]

Methodological & Application

Application Notes and Protocols for TMX-4153, a Selective PIP4K2C PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro experimental use of TMX-4153, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).

Introduction

This compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target protein PIP4K2C, leading to its ubiquitination and subsequent degradation by the proteasome.[1] PIP4K2C is a lipid kinase with emerging roles in immune modulation and autophagy.[2][3] Unlike traditional inhibitors, this compound eliminates the target protein, providing a powerful tool to study the cellular functions of PIP4K2C. These protocols are designed for cell culture experiments to characterize the activity of this compound.

Quantitative Data Summary

The following table summarizes the degradation potency of this compound in different cell lines.

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |

| MOLT4 | PIP4K2C | 24 | >90 | [1] |

| HAP1 | PIP4K2C | 361 | Not Reported | [1] |

DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Signaling Pathways and Mechanism of Action

This compound operates through the PROTAC mechanism, hijacking the cell's ubiquitin-proteasome system. The diagram below illustrates the mechanism of this compound-induced degradation of PIP4K2C.

Caption: Mechanism of this compound induced degradation of PIP4K2C.

PIP4K2C has been shown to play a role in regulating the mTORC1 signaling pathway.[4][5][6] Loss of PIP4K2C leads to hyperactivation of mTORC1 signaling. The following diagram depicts the involvement of PIP4K2C in this pathway.

Caption: Simplified diagram of PIP4K2C's role in mTORC1 signaling.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Cell Culture

a. MOLT4 (Suspension Cells)

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Maintain cell density between 3 x 10^5 and 1 x 10^6 cells/mL. Dilute the cell suspension with fresh medium every 2-3 days to maintain this density.

b. HAP1 (Adherent Cells)

-

Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 70-80% confluency.

-

Aspirate the medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).

-

Add 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and plate at the desired density.

-

Western Blotting for PIP4K2C Degradation

This protocol is designed to quantify the degradation of PIP4K2C following treatment with this compound.

Caption: General workflow for Western Blot analysis.

a. Materials

-

Cell lines (MOLT4 or HAP1)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Complete growth medium

-

6-well plates

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PIP4K2C

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

b. Protocol

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight (for HAP1 cells).

-

Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 6, 12, 24 hours). Include a DMSO vehicle control.

-

-

Cell Lysis:

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against PIP4K2C overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the PIP4K2C signal to the loading control.

-

Cell Viability Assay

A cell viability assay can be used to assess the cytotoxic effects of PIP4K2C degradation. The CellTiter-Glo® Luminescent Cell Viability Assay is a suitable method.

a. Materials

-

Cell lines (MOLT4 or HAP1)

-

This compound

-

DMSO

-

Complete growth medium

-

White, opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

b. Protocol

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the desired concentrations of this compound to the wells. Include a DMSO vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the results to determine the IC50 value, if applicable.

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult the primary literature for this compound for more specific experimental details. For research use only. Not for use in diagnostic procedures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting the Dark Lipid Kinase PIP4K2C with a Potent and Selective Binder and Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Metabolic protein linked to cancer and autoimmunity | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]

- 6. Deletion of the gene Pip4k2c, a novel phosphatidylinositol kinase, results in hyperactivation of the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TMX-4153: A Guide for Preclinical Research

Disclaimer: Information regarding the in vivo application of TMX-4153 in animal models is not yet publicly available in scientific literature. The following application notes and protocols are based on the known mechanism of action of this compound as a selective PIP4K2C PROTAC (Proteolysis Targeting Chimera) degrader and general principles for the preclinical evaluation of similar compounds. These guidelines are intended to serve as a starting point for researchers and drug development professionals.

Introduction to this compound

This compound is a novel heterobifunctional molecule designed to induce the degradation of Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[1][2][3] As a PROTAC, this compound functions by simultaneously binding to PIP4K2C and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3] The degradation of PIP4K2C may offer therapeutic potential in various diseases, including those related to immune modulation and autophagy-dependent catabolism.[1][3]

Mechanism of Action: this compound Signaling Pathway

This compound leverages the cell's own protein disposal system to eliminate PIP4K2C. The molecule consists of a ligand that binds to PIP4K2C, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau, VHL). This ternary complex formation triggers the transfer of ubiquitin to PIP4K2C, marking it for degradation by the proteasome.

Caption: Mechanism of this compound-mediated degradation of PIP4K2C.

In Vitro Activity of this compound

Prior to in vivo studies, the potency and selectivity of this compound have been characterized in cell-based assays.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Degradation Concentration 50%) | MOLT4 | 24 nM | [1] |

| DC₅₀ (Degradation Concentration 50%) | HAP1 | 361 nM | [1] |

| Dₘₐₓ (Maximum Degradation) | MOLT4 | 91% (at 1 µM) | [1] |

Hypothetical Protocols for In Vivo Evaluation of this compound

The following protocols are generalized for a novel PROTAC and should be adapted based on the specific animal model and experimental goals.

Formulation and Administration

The solubility and stability of this compound will be critical for in vivo studies. A suitable vehicle must be identified for the chosen route of administration.

Objective: To prepare a stable and biocompatible formulation of this compound for administration to animal models.

Materials:

-

This compound powder

-

Solvents (e.g., DMSO, PEG300, Tween 80, saline)

-

Sterile vials

-

Sonicator

-

pH meter

Protocol:

-

Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.

-

Formulation Preparation (Example for IV administration):

-

Dissolve this compound in a minimal amount of DMSO.

-

Add PEG300 and vortex to mix.

-

Add Tween 80 and vortex to mix.

-

Bring to the final volume with sterile saline.

-

Note: The final concentration of organic solvents should be within acceptable limits for the chosen animal model.

-

-

Stability Assessment: Evaluate the stability of the formulation at room temperature and 4°C over the expected duration of the experiment.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., mice or rats).

Experimental Workflow:

Caption: A generalized workflow for pharmacokinetic studies.

Protocol:

-

Animal Acclimatization: Acclimatize animals for at least one week before the study.

-

Dosing:

-

Intravenous (IV) Group: Administer a single bolus dose of this compound via the tail vein.

-

Oral (PO) Group: Administer a single dose of this compound via oral gavage.

-

-

Blood Collection: Collect blood samples at predetermined time points into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key PK parameters to determine the bioavailability and half-life of this compound.

Pharmacodynamic (PD) Studies

PD studies will assess the in vivo degradation of PIP4K2C following this compound administration.

Objective: To evaluate the extent and duration of PIP4K2C degradation in target tissues.

Protocol:

-

Dosing: Administer a single dose of this compound to a cohort of animals.

-

Tissue Collection: At various time points post-dosing, euthanize groups of animals and collect tissues of interest (e.g., spleen, tumors).

-

Protein Extraction: Prepare protein lysates from the collected tissues.

-

Western Blot Analysis: Quantify the levels of PIP4K2C protein in the lysates relative to a loading control (e.g., GAPDH or β-actin).

-

Data Analysis: Determine the dose- and time-dependent effects of this compound on PIP4K2C levels.

Efficacy Studies in Disease Models

Based on the proposed roles of PIP4K2C, efficacy studies could be conducted in relevant animal models of cancer or inflammatory diseases.

Objective: To assess the therapeutic efficacy of this compound in a relevant disease model.

Protocol (Example: Xenograft Tumor Model):

-

Tumor Implantation: Implant human tumor cells (e.g., MOLT4) subcutaneously into immunocompromised mice.

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Randomization and Dosing: Randomize animals into vehicle and this compound treatment groups. Administer this compound at a predetermined dose and schedule.

-

Efficacy Readouts:

-

Measure tumor volume regularly.

-

Monitor animal body weight as an indicator of toxicity.

-

-

Endpoint Analysis: At the end of the study, collect tumors for PD analysis (PIP4K2C degradation) and histological evaluation.

Toxicology and Safety Assessment

Preliminary toxicology studies should be conducted to evaluate the safety profile of this compound. This may include single-dose and repeat-dose studies, with monitoring of clinical signs, body weight, and hematological and clinical chemistry parameters.

Conclusion

This compound is a promising research tool for studying the biological functions of PIP4K2C. While in vivo data is not yet available, the protocols outlined above provide a general framework for the preclinical evaluation of this novel PROTAC degrader. Rigorous characterization of its pharmacokinetics, pharmacodynamics, efficacy, and safety in relevant animal models will be crucial for its further development as a potential therapeutic agent.

References

TMX-4153 dosage and administration guidelines

For Research Use Only. Not for use in diagnostic procedures.

Document Version: 1.0

Introduction

TMX-4153 is a potent and selective bivalent degrader of the lipid kinase Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C). As a Proteolysis-Targeting Chimera (PROTAC), this compound functions by inducing the proximity of PIP4K2C to the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of PIP4K2C.[1][2] These application notes provide detailed protocols for the in vitro use of this compound and guidance for the design of in vivo studies.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to PIP4K2C and another ligand that recruits the VHL E3 ligase. This dual binding brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to PIP4K2C, marking it for degradation by the proteasome.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound based on in vitro studies.

Table 1: In Vitro Degradation Efficacy

| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Incubation Time (h) | Reference |

| MOLT4 | 24 | 91 | 6 | [2][3] |

| HAP1 | 361 | 59 | 6 | [2][3] |

Table 2: Binding Affinity

| Target | Kd (nM) | Assay Method | Reference |

| PIP4K2C | 42 | Biochemical KDELECT | [4] |

| PIP4K2C | 61 | Not Specified | [3] |

Table 3: Cellular VHL Engagement

| Cell Line | IC₅₀ (µM) | Assay | Reference |

| Not Specified | 16.7 | Cellular VHL Engagement Assay | [2] |

Experimental Protocols

This protocol describes the methodology to assess the degradation of PIP4K2C in cultured cells upon treatment with this compound.

Materials:

-

This compound powder

-

DMSO (cell culture grade)

-

Cell culture medium appropriate for the cell line (e.g., RPMI-1640 for MOLT4)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Cell line of interest (e.g., MOLT4, HAP1)

-

Multi-well plates (e.g., 6-well or 12-well)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Primary antibodies (anti-PIP4K2C, anti-loading control e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Sonicate if necessary to ensure complete dissolution.[3]

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

-

Cell Culture and Seeding:

-

Culture cells in appropriate medium supplemented with FBS and antibiotics.

-

Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in cell culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.01 µM to 5 µM).[2][3]

-

Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 2, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.[3]

-

-

Protein Extraction and Quantification:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein lysates to the same concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against PIP4K2C.

-

Probe the same membrane with a primary antibody against a loading control protein.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for PIP4K2C and the loading control.

-

Normalize the PIP4K2C signal to the loading control signal for each sample.

-

Plot the normalized PIP4K2C levels against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximal degradation).

-

Disclaimer: As of the date of this document, specific in vivo dosage, administration, pharmacokinetic, and toxicology data for this compound have not been published in the peer-reviewed literature. The following protocols are general guidelines for the preparation of this compound for animal studies and are intended to serve as a starting point for study design. Researchers must conduct their own dose-range finding and toxicology studies to determine a safe and effective dose for their specific animal model and research question.

4.2.1. Formulation for In Vivo Administration

This compound is a hydrophobic molecule and requires a specific vehicle for in vivo administration. The choice of vehicle will depend on the intended route of administration (e.g., oral gavage, intraperitoneal injection).

Table 4: Recommended Formulations for In Vivo Use

| Protocol | Components | Final Concentration | Notes |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Up to 2.5 mg/mL | Clear solution. May require sonication. Suitable for intraperitoneal or intravenous injection. |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Up to 2.5 mg/mL | Clear solution. May require sonication. Suitable for various routes. |

| 3 | 10% DMSO, 90% Corn Oil | Up to 2.5 mg/mL | Clear solution. Suitable for oral gavage or subcutaneous injection. |

Preparation Procedure (Example using Protocol 1):

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add PEG300 and mix thoroughly.

-

Add Tween-80 and mix until the solution is homogenous.

-

Add saline to reach the final volume and mix.

-

The working solution should be prepared fresh on the day of use.

4.2.2. Proposed In Vivo Experimental Design

The following represents a logical workflow for initiating in vivo studies with this compound.

a) Dose-Range Finding Study:

-

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

-

Methodology: Administer single escalating doses of this compound to small groups of animals (e.g., mice or rats). Monitor for clinical signs of toxicity, body weight changes, and mortality for a period of 7-14 days.

b) Pharmacokinetic (PK) and Pharmacodynamic (PD) Study:

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to correlate drug exposure with the extent and duration of PIP4K2C degradation.

-

Methodology:

-

PK: Administer a single dose of this compound and collect blood samples at multiple time points. Analyze plasma concentrations of this compound using LC-MS/MS.

-

PD: Administer a single dose of this compound and collect tissues of interest (e.g., tumor, spleen) at various time points. Analyze PIP4K2C protein levels by Western blot or immunohistochemistry to assess the extent and duration of target degradation.

-

c) Efficacy Study:

-

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease.

-

Methodology: Based on the PK/PD data, establish a dosing regimen (dose and schedule). Administer this compound to animals with the established disease model and monitor relevant endpoints (e.g., tumor growth, inflammatory markers).

Safety and Handling

-

This compound is a research chemical. The toxicological properties have not been fully investigated.

-

Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for further information.

Storage

-

Powder: Store at -20°C for up to 3 years.

-

In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. The timing of preclinical toxicological studies: pharmaceutical company approaches to toxicity testing in support of initial clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. biocat.com [biocat.com]

Western blot protocol using TMX-4153 treatment

Application Notes and Protocols

Topic: Western Blot Protocol for Monitoring TMX-4153-Mediated Degradation of PIP4K2C

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader designed to target Phosphatidylinositol-5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[1][2] As a bifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to PIP4K2C, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] PIP4K2C is implicated in the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.[1][5] Therefore, the targeted degradation of PIP4K2C by this compound presents a promising therapeutic strategy.

Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins in a sample, making it an essential tool for validating the efficacy of a PROTAC degrader like this compound.[6][7] This document provides a detailed protocol for performing a Western blot to monitor the degradation of PIP4K2C in cell culture models following treatment with this compound.

Data Presentation

Table 1: Quantitation of Protein Expression Following this compound Treatment

The following table summarizes hypothetical data from a Western blot experiment in MOLT4 cells treated with varying concentrations of this compound for 6 hours. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH) and expressed as a percentage of the vehicle control (DMSO).

| Treatment Concentration (nM) | PIP4K2C (% of Control) | p-Akt (S473) (% of Control) | Total Akt (% of Control) | p-S6K (T389) (% of Control) | Total S6K (% of Control) |

| 0 (Vehicle) | 100 | 100 | 100 | 100 | 100 |

| 1 | 85 | 92 | 98 | 95 | 102 |

| 10 | 52 | 65 | 97 | 71 | 99 |

| 25 | 28 | 41 | 101 | 45 | 101 |

| 50 | 15 | 25 | 99 | 28 | 98 |

| 100 | 9 | 18 | 98 | 22 | 100 |

| 500 | 8 | 15 | 100 | 19 | 99 |

| 1000 | 9 | 16 | 102 | 20 | 101 |

Note: The half-maximal degradation concentration (DC50) for this compound in MOLT4 cells is approximately 24 nM.[1][2]

Experimental Protocols

Detailed Methodology for Western Blot Analysis of this compound-Mediated PIP4K2C Degradation

This protocol outlines the steps for cell culture and treatment, lysate preparation, protein quantification, SDS-PAGE, protein transfer, and immunodetection.[8][9][10]

1. Cell Culture and this compound Treatment

-

Culture Conditions: Culture MOLT4 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).

-

Treatment: The following day, treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 2, 6, 12, or 24 hours).[1]

2. Cell Lysis and Protein Extraction

-

Harvesting: After treatment, collect the cells by centrifugation at 500 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

-

Lysis: Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors per 10^6 cells.

-

Incubation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Transfer the supernatant containing the soluble protein to a fresh, pre-chilled microfuge tube.

3. Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.

-

Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.

4. SDS-PAGE and Protein Transfer

-

Sample Preparation: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.[8]

-

Gel Electrophoresis: Load the denatured protein samples onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel at 100-150V until the dye front reaches the bottom.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9]

5. Immunodetection

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7][8]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Recommended Primary Antibodies:

-

Rabbit anti-PIP4K2C

-

Rabbit anti-p-Akt (S473)

-

Rabbit anti-Akt (pan)

-

Rabbit anti-p-S6K (T389)

-

Rabbit anti-S6K

-

Mouse anti-GAPDH (Loading Control)

-

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[10]

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control (GAPDH) to correct for loading differences.

Mandatory Visualization

Caption: Experimental workflow for Western blot analysis.

Caption: this compound mechanism and its effect on the PI3K/Akt pathway.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. biocat.com [biocat.com]

- 5. TMX family genes and their association with prognosis, immune infiltration, and chemotherapy in human pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. Western blot protocol | Sigma-Aldrich [sigmaaldrich.com]

- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols: TMX-4153 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMX-4153 is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C). As a PROTAC, this compound recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation strategy offers a powerful approach for studying the biological functions of PIP4K2C and for the potential development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize its effects on PIP4K2C levels and downstream signaling pathways.

Mechanism of Action

This compound is comprised of a ligand that binds to PIP4K2C, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By simultaneously binding to both PIP4K2C and VHL, this compound facilitates the formation of a ternary complex. This proximity induces the VHL-mediated ubiquitination of PIP4K2C, marking it for degradation by the 26S proteasome. This targeted degradation approach allows for the selective removal of the PIP4K2C protein, enabling the investigation of its cellular roles.

Application Notes and Protocols for Flow Cytometry Analysis with TMX-4153

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMX-4153 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[1] As a degrader, this compound offers a powerful tool for studying the biological functions of PIP4K2C and its role in cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway.[1][2] Flow cytometry is a critical methodology for elucidating the effects of this compound at a single-cell level, enabling the quantification of protein degradation and the analysis of downstream signaling events. These application notes provide detailed protocols for the analysis of this compound's effects using flow cytometry.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that simultaneously binds to PIP4K2C and an E3 ubiquitin ligase. This proximity induces the ubiquitination of PIP4K2C, marking it for degradation by the proteasome. The degradation of PIP4K2C impacts the PI3K/Akt/mTOR signaling cascade, a pathway crucial for cell growth, proliferation, and survival.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

| Parameter | Cell Line | Value | Reference |

| DC50 | MOLT4 | 24 nM | [1] |

| DC50 | HAP1 | 361 nM | [1] |

| Dmax | MOLT4 | >90% at 1 µM | [1] |

Table 1: In Vitro Degradation Efficacy of this compound

| Compound | Target | Binding Affinity (Kd) | Reference |

| This compound | PIP4K2C | 61 nM | [1] |

Table 2: Binding Affinity of this compound

Experimental Protocols

Protocol 1: Intracellular Staining for PIP4K2C Degradation

This protocol details the measurement of PIP4K2C protein levels in MOLT4 or HAP1 cells following treatment with this compound.

Materials:

-

This compound

-

MOLT4 or HAP1 cells

-

Cell culture medium (e.g., RPMI-1640 for MOLT4, IMDM for HAP1) with 10% FBS

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

-

Primary antibody: Anti-PIP4K2C antibody

-

Fluorochrome-conjugated secondary antibody

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture MOLT4 or HAP1 cells to a density of 0.5 - 1 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., a dose-response from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Harvest and Staining:

-

Harvest cells by centrifugation (300 x g for 5 minutes).

-

Wash cells twice with cold PBS.

-

Fix cells in 100 µL of Fixation Buffer for 15 minutes at room temperature.

-

Wash cells twice with PBS.

-

Permeabilize cells with 100 µL of Permeabilization Buffer for 15 minutes at room temperature.

-

Wash cells twice with Permeabilization Buffer.

-

Incubate cells with the primary anti-PIP4K2C antibody (at the manufacturer's recommended dilution) for 30-60 minutes at room temperature.

-

Wash cells twice with Permeabilization Buffer.

-

Incubate cells with the fluorochrome-conjugated secondary antibody for 30 minutes at room temperature in the dark.

-

Wash cells twice with PBS.

-

Resuspend cells in 300-500 µL of PBS for flow cytometry analysis.

-

-

Data Analysis:

-

Acquire data on a flow cytometer.

-

Gate on single, live cells.

-

Determine the Median Fluorescence Intensity (MFI) of the PIP4K2C staining for each treatment condition.

-

Normalize the MFI of treated samples to the vehicle control to calculate the percentage of PIP4K2C degradation.

-

Protocol 2: Analysis of PI3K/Akt/mTOR Pathway Activation

This protocol assesses the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as phospho-Akt (p-Akt) and phospho-S6 (p-S6), to determine the downstream effects of this compound-mediated PIP4K2C degradation.

Materials:

-

This compound

-

MOLT4 or HAP1 cells

-

Cell culture medium

-

PBS

-

Fixation Buffer

-

Permeabilization Buffer (Methanol-based for phospho-epitopes)

-

Fluorochrome-conjugated antibodies: Anti-phospho-Akt (Ser473) and Anti-phospho-S6 (Ser235/236)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Follow the same procedure as in Protocol 1.

-

-

Cell Harvest and Staining:

-

Harvest and wash cells as in Protocol 1.

-

Fix cells with 4% paraformaldehyde for 10 minutes at 37°C.

-

Permeabilize cells by adding ice-cold 90% methanol and incubating for 30 minutes on ice.

-

Wash cells twice with PBS containing 1% BSA.

-

Incubate cells with fluorochrome-conjugated anti-phospho-Akt and anti-phospho-S6 antibodies for 60 minutes at room temperature in the dark.

-

Wash cells twice with PBS containing 1% BSA.

-

Resuspend cells in 300-500 µL of PBS for analysis.

-

-

Data Analysis:

-

Acquire data on a flow cytometer.

-

Gate on single, live cells.

-

Determine the MFI of p-Akt and p-S6 for each treatment condition.

-

Compare the MFI of treated samples to the vehicle control to assess changes in pathway activation.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Low signal/no degradation | Insufficient this compound concentration or incubation time. | Optimize this compound concentration and incubation time. |

| Poor antibody performance. | Use a validated antibody and optimize titration. | |

| High background | Inadequate washing. | Increase the number of wash steps. |

| Non-specific antibody binding. | Include an isotype control and blocking step. | |

| Cell clumping | Excessive centrifugation speed. | Reduce centrifugation speed and gently resuspend the pellet. |

| Cell density too high. | Use a lower cell density for staining. |

Table 3: Common Troubleshooting Tips

Conclusion

These application notes provide a framework for utilizing flow cytometry to investigate the cellular effects of the PIP4K2C degrader, this compound. The detailed protocols for measuring protein degradation and analyzing downstream signaling pathways will enable researchers to effectively characterize the mechanism of action and functional consequences of this compound in relevant cell models. The provided data and diagrams serve as a valuable resource for drug development professionals and scientists in the field.

References

Preparing Stock Solutions of TMX-4153: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and essential data for the preparation of TMX-4153 stock solutions for in-vitro and in-vivo research applications. This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Phosphatidylinositol-4-Phosphate 5-Kinase Type II Gamma (PIP4K2C)[1][2]. It functions by engaging the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of PIP4K2C[3][4].

Physicochemical and Solubility Data

This compound is a crystalline solid with a molecular weight of 1079.74 g/mol . Proper dissolution and storage are critical for maintaining its stability and activity. The following table summarizes the solubility and storage recommendations for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₅₉H₆₇ClN₁₀O₆S | [1] |

| Molecular Weight | 1079.74 | [1] |

| Solubility in 10% DMSO / 90% Corn Oil | 2.5 mg/mL (2.32 mM) | [1] |

| Solubility in 10% DMSO / 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (2.32 mM) | [1] |

| Storage of Solid Powder | -20°C for 3 years, 4°C for 2 years | [1] |

| Storage of Stock Solution | -80°C for 6 months, -20°C for 1 month | [1][2] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol outlines the preparation of a high-concentration stock solution of this compound in 100% DMSO, which can be further diluted for various in-vitro assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Pre-weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the solid does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes until the solution is clear[1].

-

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[1][2].

Protocol 2: Preparation of this compound Formulation for In-Vivo Studies (Corn Oil)

This protocol describes the preparation of a this compound formulation suitable for in-vivo administration, such as oral gavage or subcutaneous injection.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Corn oil

-

Sterile tubes

-

Calibrated pipettes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

Formulation:

-

Homogenization:

-

Vortex the mixture thoroughly for 2-3 minutes.

-

Sonicate the formulation in an ultrasonic bath for 10-15 minutes to ensure a uniform and clear solution[1].

-

-

Administration: Use the freshly prepared formulation for in-vivo experiments.

Visualized Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and its mechanism of action.

Caption: Workflow for preparing this compound stock solutions.

Caption: Mechanism of action of this compound as a PROTAC degrader.

References

Application Notes and Protocols for In Vivo Delivery of TMX-4153, a Selective PIP4K2C Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMX-4153 is a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[1][2] As a PROTAC, this compound functions by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes it a valuable tool for studying the biological functions of PIP4K2C and as a potential therapeutic agent in diseases where PIP4K2C plays a significant role, such as certain types of cancer.[1][2]

Recent preclinical data has highlighted the potential of targeting PIP4K2C in cancer therapy. A closely related, orally bioavailable degrader inspired by this compound, known as LRK-4189, has demonstrated significant anti-tumor activity in in vivo models of microsatellite stable (MSS) colorectal cancer (CRC).[3][4] This document provides a summary of the available data and detailed protocols for the in vivo application of this compound and its analogs.

Mechanism of Action and Signaling Pathway

This compound is a bivalent degrader that recruits the von Hippel-Lindau (VHL) E3 ligase complex to PIP4K2C, leading to its targeted degradation.[1] The degradation of PIP4K2C in cancer cells has a dual effect: it induces intrinsic cancer cell death (apoptosis) and activates interferon signaling.[3][5] This activation of the immune system can trigger immune-mediated tumor killing, making the tumor more susceptible to immune cell infiltration and attack.[5][6]

Data Presentation

In Vitro Degradation Activity

This compound has demonstrated potent and selective degradation of PIP4K2C in various cell lines.

| Cell Line | DC50 (nM) | Dmax (%) | Incubation Time (h) |

| MOLT4 | 24 | 91 | 6 |

| HAP1 | 361 | 59 | 6 |

Table 1: In vitro degradation efficiency of this compound in different human cell lines.[1][2]